molecular formula C9H7F13O B14414029 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-2-ol CAS No. 80363-03-7

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-2-ol

Cat. No.: B14414029
CAS No.: 80363-03-7
M. Wt: 378.13 g/mol
InChI Key: GPZXTEFRBIFGJD-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-2-ol is a fluorinated alcohol compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to solvents. This compound is of interest in various scientific fields due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-2-ol typically involves the fluorination of nonan-2-ol. One common method is the use of elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and advanced fluorination techniques can enhance yield and purity. Safety measures are crucial due to the reactivity of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-2-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can convert it to less fluorinated alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 in methanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Less fluorinated alcohols, hydrocarbons.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Investigated for its potential in modifying biological molecules to enhance stability and activity.

    Medicine: Explored for drug development due to its unique properties.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-2-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its binding affinity and specificity. It can modulate biological pathways by altering the structure and function of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide
  • 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl acetate

Uniqueness

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-2-ol is unique due to its alcohol functional group, which imparts different reactivity and solubility compared to its iodide and acetate counterparts. This makes it particularly useful in applications requiring specific interactions with other molecules.

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F13O/c1-3(23)2-4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3,23H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZXTEFRBIFGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F13O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513168
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80363-03-7
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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